molecular formula C11H13NO B099784 2-(3-Methoxyphenyl)-2-methylpropanenitrile CAS No. 17653-93-9

2-(3-Methoxyphenyl)-2-methylpropanenitrile

Cat. No.: B099784
CAS No.: 17653-93-9
M. Wt: 175.23 g/mol
InChI Key: YMUMJIHZRRIBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-2-methylpropanenitrile is an organic compound with a nitrile functional group attached to a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 2-(3-methoxyphenyl)-2-methylpropanamine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-methylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)ethanamine
  • 2-(3-Methoxyphenyl)acetic acid
  • 3-Methoxybenzaldehyde

Uniqueness

2-(3-Methoxyphenyl)-2-methylpropanenitrile is unique due to the presence of both a nitrile group and a methoxy-substituted aromatic ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Biological Activity

2-(3-Methoxyphenyl)-2-methylpropanenitrile is a nitrile compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a methoxy-substituted phenyl group attached to a nitrile functional group. Its molecular formula is C12H15NC_{12}H_{15}N, and it is primarily studied for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially altering disease processes.
  • Receptor Modulation : It may bind to receptors, influencing signaling pathways that are crucial for cellular functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further development in treating infections.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary findings indicate that it may reduce inflammation, which is significant in conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
Anti-inflammatoryReduction in inflammatory markers

Case Study: Antimicrobial Activity

In a study conducted by researchers at the University of Groningen, this compound was tested against various bacterial strains. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Study: Antioxidant Potential

A separate investigation focused on the antioxidant properties of the compound, revealing that it effectively reduced oxidative stress markers in vitro. This study utilized cell cultures treated with hydrogen peroxide, showing that the compound could significantly mitigate cell damage caused by oxidative stress.

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUMJIHZRRIBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435967
Record name 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17653-93-9
Record name 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-2-methylpropanenitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-2-methylpropanenitrile
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenyl)-2-methylpropanenitrile
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxyphenyl)-2-methylpropanenitrile
Reactant of Route 5
2-(3-Methoxyphenyl)-2-methylpropanenitrile
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenyl)-2-methylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.